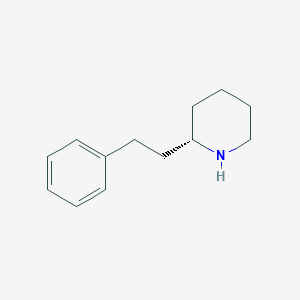
1-Benzyl-3-naphthalen-1-ylurea
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-naphthalen-1-ylurea consists of a benzyl group (C6H5CH2-) and a naphthalen-1-yl group (C10H7-) attached to a urea group (NH2-CO-NH2) . The exact spatial arrangement of these groups would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis
1-Benzyl-3-naphthalen-1-ylurea is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the retrieved data.Aplicaciones Científicas De Investigación
Medicinal Chemistry
1-Benzyl-3-naphthalen-1-ylurea derivatives have been explored for their potential as peptide enzyme inhibitors . These compounds can mimic transition states of amines and esters in biological processes. Their chelating attributes with pharmacological targets make them promising candidates for drug development .
Cancer Research
The coupling of 1-Benzyl-3-naphthalen-1-ylurea with heterocyclic rings has led to the discovery of novel compounds. For instance, phosphonic thieno [2,3-d]pyrimidine derivatives have been synthesized and evaluated against human hepatocarcinoma, gastric carcinoma, and breast cancer cells. These derivatives show potential as anticancer agents .
Agrochemistry
Aminophosphonates, including 1-Benzyl-3-naphthalen-1-ylurea, find applications in agrochemical research. Their physicochemical properties and resemblance to carboxylic analogs contribute to their effectiveness. These compounds may play a role in developing environmentally friendly pesticides and fertilizers .
Material Science
Exploring the reactivity of 1-Benzyl-3-naphthalen-1-ylurea in various synthetic pathways can lead to the development of new materials. Researchers investigate its behavior in polymerization reactions, surface modification, and other material-related processes .
Coordination Chemistry
The urea moiety in 1-Benzyl-3-naphthalen-1-ylurea can serve as a ligand in coordination complexes. Studying its coordination behavior with transition metals can provide insights into its potential applications in catalysis, sensing, and molecular recognition .
Click Chemistry
The compound’s triazole ring makes it amenable to click chemistry reactions. Researchers can use it as a building block for constructing more complex molecules through copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC) reactions. These synthetic pathways enable the creation of diverse chemical libraries .
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 1-Benzyl-3-naphthalen-1-ylurea is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it is harmful if swallowed and causes serious eye irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Mecanismo De Acción
Target of Action
The primary targets of 1-Benzyl-3-naphthalen-1-ylurea are the Proto-oncogene tyrosine-protein kinase Src and the Mitogen-activated protein kinase 14 . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and survival.
Mode of Action
It is believed to interact with its targets, potentially inhibiting their activity and disrupting the signaling pathways they are involved in . This can lead to changes in cellular processes, such as cell proliferation and apoptosis.
Biochemical Pathways
The biochemical pathways affected by 1-Benzyl-3-naphthalen-1-ylurea are likely related to its targets. The Proto-oncogene tyrosine-protein kinase Src and Mitogen-activated protein kinase 14 are involved in several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway . Disruption of these pathways can have downstream effects on cell growth, survival, and differentiation.
Result of Action
The molecular and cellular effects of 1-Benzyl-3-naphthalen-1-ylurea’s action are likely to be related to its inhibition of its target proteins. By disrupting the activity of these proteins, the compound can alter cellular signaling pathways, potentially leading to decreased cell proliferation and increased apoptosis .
Propiedades
IUPAC Name |
1-benzyl-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18(19-13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIZGBBRZIIRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330695 | |
| Record name | 1-benzyl-3-naphthalen-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-3-naphthalen-1-ylurea | |
CAS RN |
13256-79-6 | |
| Record name | 1-benzyl-3-naphthalen-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-3-(1-NAPHTHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3231474.png)


![Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-](/img/structure/B3231502.png)
![(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3231507.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3231520.png)
![5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3231525.png)





